Product packaging for 2,7-Dibromo-4-nitro-9h-fluorene(Cat. No.:CAS No. 1785-07-5)

2,7-Dibromo-4-nitro-9h-fluorene

Cat. No.: B11954223
CAS No.: 1785-07-5
M. Wt: 369.01 g/mol
InChI Key: FTPVHHUIHJNXJN-UHFFFAOYSA-N
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Description

Overview of the Fluorene (B118485) Molecular Scaffold in Synthetic Chemistry

The fluorene molecule, with its distinctive bicyclic structure connected by a methylene (B1212753) bridge, serves as a versatile scaffold in synthetic chemistry. organic-chemistry.orgnih.gov This framework allows for modifications at various positions, particularly at the C2, C7, and C9 positions, to create a wide array of derivatives with tailored properties. nih.govsigmaaldrich.com The ability to introduce different functional groups onto the fluorene core makes it a valuable building block for synthesizing complex molecules, including multi-functional fluorophores for biomedical imaging. nih.gov The thermal and chemical stability of fluorene derivatives, coupled with their high emission efficiency, has made them prominent in the development of electronic materials. nih.gov

Role of Halogenation and Nitration in Modifying Fluorene Properties for Academic Research

Halogenation and nitration are key chemical reactions used to modify the properties of fluorene for academic research. Halogenation, the introduction of halogen atoms like bromine, and nitration, the addition of a nitro group, significantly alter the electronic and physical characteristics of the fluorene molecule. libretexts.orgacs.org These modifications can influence the molecule's reactivity, solubility, and electronic behavior. For instance, the introduction of a nitro group, a strong electron-withdrawing group, can deactivate the aromatic ring, which is a useful feature in directing further substitution reactions. libretexts.org Similarly, halogenation provides reactive sites for subsequent cross-coupling reactions, enabling the synthesis of more complex fluorene-based polymers and materials. sigmaaldrich.com

Chemical Profile of 2,7-Dibromo-4-nitro-9H-fluorene

The compound this compound is a specific derivative of fluorene that has been functionalized with two bromine atoms and a nitro group.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Structure C13H7Br2NO2
IUPAC Name This compound
CAS Number 1785-07-5
Molecular Formula C13H7Br2NO2
Molecular Weight 369.01 g/mol

Synthesis and Manufacturing Processes

The synthesis of this compound and its precursors typically involves multi-step chemical reactions.

A common starting material for fluorene derivatives is fluorene itself. rsc.org The synthesis of 2,7-dibromofluorene (B93635) can be achieved by reacting fluorene with copper (II) bromide in carbon tetrachloride. rsc.org This dibrominated intermediate can then undergo further reactions.

The synthesis of the related compound, 2,7-dibromo-4-nitrofluorenone, involves the oxidation of fluorene to 9-fluorenone (B1672902), followed by bromination to yield 2,7-dibromofluorenone. google.com This product is then nitrated using a mixture of nitric and sulfuric acids to produce 2,7-dibromo-4-nitrofluorenone. google.com

Purification of these compounds often involves techniques such as recrystallization from solvents like ethyl acetate/hexane or tetrahydrofuran (B95107) and water. rsc.orggoogle.com Characterization is typically performed using spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the final product. rsc.org

Physicochemical Properties

The physical and chemical properties of this compound are important for its handling and application in research.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid, powder sigmaaldrich.com
Melting Point 194.5-195.5 °C
Boiling Point 464.1 ± 45.0 °C (Predicted)
Solubility Insoluble in water chemicalbook.com

Applications in Scientific Research

The unique structure of this compound and its derivatives makes them valuable in various areas of scientific research.

Intermediate in the Synthesis of Complex Molecules

Derivatives of 2,7-dibromofluorene serve as important intermediates in the synthesis of more complex molecules. For example, they are used as building blocks for conjugated polymers and oligomers. sigmaaldrich.comossila.com The bromine atoms provide reactive handles for cross-coupling reactions, such as the Suzuki coupling, allowing for the construction of larger, more elaborate molecular architectures. rsc.org These synthesized molecules have applications in diverse fields, including the development of inhibitors for viruses like Hepatitis C. nih.gov

Role in Materials Science Research

In materials science, fluorene derivatives, including those based on the 2,7-dibromo-9H-fluorene scaffold, are extensively studied for their potential in organic electronics. nih.gov They are precursors to organic semiconducting polymers used in organic photovoltaic (OPV) devices and as hole transport materials in organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com The ability to tune the electronic properties of these materials through chemical modification of the fluorene core is a key area of research. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2NO2 B11954223 2,7-Dibromo-4-nitro-9h-fluorene CAS No. 1785-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1785-07-5

Molecular Formula

C13H7Br2NO2

Molecular Weight

369.01 g/mol

IUPAC Name

2,7-dibromo-4-nitro-9H-fluorene

InChI

InChI=1S/C13H7Br2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2

InChI Key

FTPVHHUIHJNXJN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3[N+](=O)[O-])Br

Origin of Product

United States

Chemical Transformations and Derivatization Studies of the 2,7 Dibromo 4 Nitro 9h Fluorene Scaffold

Reactivity of Bromine Substituents

The bromine atoms at the 2 and 7 positions of the fluorene (B118485) core are prime sites for carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful methods for the arylation or vinylation of aryl halides. In the context of fluorene chemistry, these reactions are widely used to synthesize conjugated polymers and small molecules for organic electronics. For instance, the Suzuki coupling of dibromofluorene derivatives with arylboronic acids is a common strategy for creating light-emitting polymers. Similarly, the Stille coupling, which utilizes organotin reagents, is another effective method for such transformations. nih.govgoogle.comorgsyn.org

Despite the prevalence of these methods in fluorene chemistry, no specific studies have been found that report the use of 2,7-Dibromo-4-nitro-9H-fluorene as a substrate in Suzuki or Stille coupling reactions. Consequently, there is no available data on reaction conditions, catalyst systems, or the yields of potential products derived from this specific compound.

Nucleophilic Aromatic Substitution with Brominated Fluorenes

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine substituents, particularly given the presence of the electron-withdrawing nitro group which can activate the aromatic ring towards nucleophilic attack. However, the reactivity in SNAr reactions is often more favorable for aryl fluorides compared to aryl bromides. google.comsci-hub.seresearchgate.net Specific investigations into the nucleophilic aromatic substitution reactions on This compound have not been reported.

Reactivity of the Nitro Group

The nitro group at the 4-position offers a handle for further functionalization, most commonly through reduction.

Exploration of Electron-Withdrawing Effects

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the fluorene system. This effect is crucial for activating the ring for nucleophilic attack and modifying the photophysical properties of the molecule. While the general electronic effects of nitro groups on aromatic systems are well-understood, specific studies quantifying these effects in This compound are absent from the literature.

Transformations at the 9-Position

The methylene (B1212753) bridge at the 9-position of the fluorene ring is acidic and can be readily deprotonated to form a nucleophilic fluorenyl anion. This allows for the introduction of various substituents at this position, a key strategy for tuning the solubility and solid-state packing of fluorene-based materials. Common transformations include alkylation and the formation of spiro-derivatives. google.comresearchgate.net

No published research has been identified that specifically describes the functionalization of the 9-position of This compound .

Alkylation and Arylation at C9 (e.g., 9,9-dialkylation)

The C9 position of the fluorene ring is particularly reactive due to the acidity of its protons, facilitating the introduction of various substituents. Alkylation and arylation at this position are common strategies to enhance the solubility and processability of fluorene-based materials, as well as to influence their molecular packing and optoelectronic properties.

9,9-Dialkylation:

The introduction of two alkyl chains at the C9 position is a widely employed method to improve the solubility of fluorene derivatives in common organic solvents. This is crucial for their application in solution-processed devices. The reaction typically proceeds via a nucleophilic substitution mechanism.

One common synthetic route involves the deprotonation of the fluorene core using a strong base, such as n-butyllithium (n-BuLi), followed by the addition of an alkyl halide. aau.edu.et However, this method is not suitable for 2,7-dibromofluorene (B93635) due to the preferential halogen-lithium exchange over hydrogen-lithium exchange. aau.edu.et

An alternative and more effective method is phase-transfer catalysis. aau.edu.et This approach utilizes a two-phase system, such as toluene (B28343) and aqueous sodium hydroxide (B78521), with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBABr). aau.edu.et This method allows for the efficient dialkylation of 2,7-dibromofluorene and its derivatives. aau.edu.et For instance, 9,9-dioctyl-2,7-dibromofluorene (B31703) can be synthesized from 2,7-dibromofluorene using octyl bromide in the presence of a base and a phase-transfer catalyst. 20.210.105ossila.com Similarly, 9,9-dihexyl-2,7-dibromofluorene (B71203) and 9,9-dimethyl-2,7-dibromofluorene have been prepared using analogous methods. researchgate.netsigmaaldrich.comboronmolecular.com

Table 1: Examples of 9,9-Dialkylation of Fluorene Derivatives

Starting MaterialAlkylating AgentBase/CatalystProductReference(s)
2,7-DibromofluoreneOctyl bromideNaOH / TBABr9,9-Dioctyl-2,7-dibromofluorene aau.edu.etossila.com
2,7-DibromofluoreneHexyl bromideKOH / KI9,9-Dihexyl-2,7-dibromofluorene aau.edu.etboronmolecular.com
2,7-DibromofluoreneMethyl iodideKOH / DMSO9,9-Dimethyl-2,7-dibromofluorene researchgate.net

Arylation at C9:

While less common than alkylation, arylation at the C9 position can also be achieved. This modification can introduce further electronic and steric diversity into the fluorene scaffold.

Formation of Spiro-Fused Fluorene Systems

Spiro-fused fluorene systems are a class of compounds where the C9 carbon of the fluorene unit is also part of another ring system, creating a spirocyclic center. This structural motif imparts several desirable properties, including a higher triplet energy, increased glass transition temperature, and enhanced thermal and morphological stability. ossila.com The twisted, non-coplanar structure of spirobifluorenes prevents close molecular packing, leading to the formation of amorphous materials with stable morphologies. ossila.com

The synthesis of spiro-fused fluorenes often starts from a 9-fluorenone (B1672902) derivative. For example, 2,7-dibromo-9,9'-spirobifluorene (B70725) can be prepared from 2,7-dibromo-9-fluorenone (B76252) by reaction with the Grignard reagent derived from 2-bromobiphenyl. ossila.comsigmaaldrich.com This reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl group of the fluorenone, followed by an intramolecular cyclization.

The resulting 2,7-dibromo-9,9'-spirobifluorene is a key intermediate for the synthesis of various functional materials. The bromine atoms at the 2 and 7 positions can be further functionalized through cross-coupling reactions to introduce different electronic groups, allowing for the fine-tuning of the material's properties. ossila.com This versatility has led to the development of spirobifluorene-based materials for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com

Oxidation and Reduction at C9 (e.g., to fluorenones)

Oxidation to Fluorenones:

The oxidation of the C9 position of 9H-fluorene derivatives to the corresponding 9-fluorenones is a fundamental transformation. 2,7-Dibromo-4-nitro-9-fluorenone is a key intermediate in the synthesis of various functional materials. google.com

Several methods have been developed for the oxidation of fluorenes. A common approach involves the use of oxidizing agents like chromium trioxide (CrO₃) in acetic acid. For instance, 2,7-dibromofluorene can be oxidized to 2,7-dibromo-9-fluorenone in high yield using this method. chemicalbook.com Another efficient method is the aerobic oxidation of 9H-fluorenes using a graphene-supported potassium hydroxide (KOH) composite as a catalyst in N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method is considered environmentally friendly and cost-effective. researchgate.net

A patent describes a method for preparing 2,7-dibromo-4-nitrofluorenone starting from fluorene. google.com The process involves the oxidation of fluorene to 9-fluorenone, followed by bromination to 2,7-dibromo-9-fluorenone, and finally nitration to yield the desired product. google.com Another patented method describes the oxidation of various fluorene compounds, including 2,7-dibromofluorene, to their corresponding 9-fluorenones using potassium hydroxide in tetrahydrofuran (B95107) (THF) with air oxidation. google.comgoogle.com

Reduction of Fluorenones:

The reduction of 9-fluorenones back to 9H-fluorenes or to 9-fluorenols can also be achieved. For example, the reduction of 9-fluorenone can be accomplished using sodium borohydride (B1222165) in the presence of sodium methoxide (B1231860) in methanol. youtube.com This reaction proceeds via the hydride transfer from the borohydride to the carbonyl carbon.

Conjugation and Polymerization Strategies

The this compound scaffold is a valuable building block for the synthesis of conjugated polymers and oligomers with tailored optoelectronic properties. The bromine atoms at the 2 and 7 positions serve as reactive handles for various cross-coupling reactions, enabling the construction of extended π-conjugated systems.

Synthesis of Conjugated Polymers and Oligomers

Polyfluorenes and their copolymers are a significant class of conjugated polymers due to their strong blue emission, high charge carrier mobility, and good processability. ossila.comnih.gov The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, or Yamamoto-type aryl-aryl couplings. ossila.comnih.govresearchgate.net

In a typical Suzuki polycondensation, a dibromo-fluorene monomer, such as a 9,9-dialkyl-2,7-dibromofluorene derivative, is reacted with a fluorene-2,7-diboronic acid ester derivative. 20.210.105nih.gov For example, new polyfluorene copolymers have been synthesized via Suzuki-Miyaura cross-coupling of 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with 2,7-dibromo-9,9-dioctyl-9H-fluorene and other comonomers. nih.gov These reactions are typically catalyzed by a palladium complex, such as (PPh₃)₄Pd(0), in the presence of a base. nih.gov

Yamamoto-type polymerization is another method used for synthesizing polyfluorenes. This involves the nickel-catalyzed reductive polymerization of 2,7-dibromo-9,9-disubstituted fluorenes. 20.210.105 Soluble poly(9,9-dialkylfluorene)/poly(2-alkylaniline) triblock copolymers have been synthesized using a two-step procedure that starts with the Yamamoto coupling of a 2,7-dibromo-9,9-dialkylfluorene. researchgate.net

The properties of the resulting polymers can be tuned by incorporating different comonomers into the polymer backbone. kennesaw.edu This approach allows for the creation of materials with specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.comnih.gov

Donor-Acceptor Architectures based on Fluorene Core

The design of donor-acceptor (D-A) architectures is a powerful strategy for tuning the electronic and optical properties of conjugated materials. In these systems, an electron-donating unit is covalently linked to an electron-accepting unit. The 2,7-disubstituted fluorene core can act as either a donor or an acceptor, depending on the nature of the substituents at the 2 and 7 positions. mdpi.comresearchgate.net

The introduction of electron-donating groups, such as N,N-dialkylamino groups, and electron-accepting groups, such as pyridyl or benzothiadiazole moieties, at the 2 and 7 positions of the fluorene core allows for the creation of push-pull systems with interesting photophysical properties. mdpi.comrsc.org These D-A fluorene derivatives often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and emission in the visible to near-infrared region. mdpi.com

The synthesis of these asymmetric D-A fluorenes often involves sequential cross-coupling reactions. For example, starting from 2-iodo-7-bromofluorene, a Suzuki coupling can be performed selectively at the more reactive iodine position, followed by a second coupling or amination reaction at the bromine position. mdpi.com

The incorporation of the this compound unit into a polymer backbone can create D-A copolymers. The electron-deficient nature of this monomer, due to the nitro and bromo substituents, makes it a suitable acceptor unit. When copolymerized with electron-rich comonomers, the resulting polymers can exhibit ICT characteristics, leading to tunable optoelectronic properties. nih.govkennesaw.edu

Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 4 Nitro 9h Fluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of fluorene (B118485) derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be mapped out.

The ¹H NMR spectrum of 2,7-Dibromo-4-nitro-9H-fluorene provides specific information about the location of its hydrogen atoms. The protons on the fluorene backbone are found in the aromatic region of the spectrum. The electron-withdrawing nature of the nitro (NO₂) group and the bromine (Br) atoms significantly influences the chemical shifts of the nearby protons, causing them to be deshielded and appear at a lower field (higher ppm values).

The protons on the aromatic ring containing the nitro group are expected to show distinct signals. Similarly, the protons on the dibrominated ring will have their own characteristic chemical shifts. The two protons at the C9 position typically appear as a singlet further upfield, a characteristic signal for the methylene (B1212753) bridge in the fluorene system. chemicalbook.comspectrabase.com For instance, in the parent compound 2,7-dibromofluorene (B93635), the methylene protons (H9) appear as a singlet, while the aromatic protons show a complex pattern of doublets and singlets corresponding to their positions on the rings. chemicalbook.com The introduction of a nitro group at the 4-position would further shift the signals of adjacent protons downfield.

¹H NMR Spectroscopic Data for Selected 2,7-Dibromo-9H-fluorene Derivatives

Compound Name Solvent Chemical Shifts (δ, ppm) and Multiplicities
2,7-Dibromo-9H-fluoren-9-one CDCl₃ 7.77 (s, 2H), 7.63 (d, 2H, J = 8.0 Hz), 7.39 (d, 2H, J = 8.0 Hz). chemicalbook.com
2,7-Dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene CDCl₃ 7.82 (s, 2H), 7.57 (s, 2H), 4.59 (s, 4H), 3.53 (s, 6H), 1.46 (s, 6H).
2,7-Dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol CDCl₃ 7.60 (d, J = 8.1 Hz, 2H), 7.48 (dd, J = 8.1, 1.8 Hz, 2H), 7.23 (d, J = 1.7 Hz, 2H), 6.69 (d, J = 2.5 Hz, 2H), 6.33 (dd, J = 8.5, 2.6 Hz, 2H), 6.22 (d, J = 8.5 Hz, 2H), 5.08 (s, 2H). rsc.org

The ¹³C NMR spectrum offers complementary structural information by revealing the chemical environment of each carbon atom. In this compound, the carbon atoms directly bonded to the electronegative bromine (C2, C7) and the nitro group (C4) are significantly deshielded. The signals for the quaternary carbons and the sp³-hybridized C9 carbon are also readily identifiable.

For example, the ¹³C NMR spectrum of 2,7-dibromofluorene in DMSO-d₆ shows signals at 145.27, 139.23, 129.72, 128.10, 121.97, 120.18, and 36.21 ppm. chemicalbook.com The presence of the nitro group in this compound would cause a downfield shift for the carbons in its vicinity, particularly C4, and would also influence the shifts of the other carbons in the same ring. This allows for precise assignment of each carbon in the fluorene skeleton.

¹³C NMR Spectroscopic Data for Selected 2,7-Dibromo-9H-fluorene Derivatives

Compound Name Solvent Chemical Shifts (δ, ppm)
2,7-Dibromo-9,9-dimethylfluorene - Signals for aromatic and methyl carbons are observed, confirming the structure. sigmaaldrich.com
Dimethyl 2,7-dibromo-9,9-dimethylfluorene-3,6-dicarboxylate CDCl₃ 166.7, 157.7, 136.9, 131.4, 129.2, 123.3, 121.5, 52.7, 47.8, 26.6.
2,7-Bis(diphenylamino)-9,9-didecylfluorene CDCl₃ 167.9, 153.7, 151.1, 143.1, 134.6, 132.7, 126.9, 126, 124.8, 122.7, 121.3, 121.2, 120.3, 56.8, 32.6, 8.6. ucf.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups present in this compound. The IR spectrum is particularly useful for identifying the characteristic vibrations of the nitro group. Two strong absorption bands are expected: one for the asymmetric stretching (νas) of the N-O bond, typically in the range of 1500-1600 cm⁻¹, and another for the symmetric stretching (νs), usually found between 1300-1400 cm⁻¹.

Other significant peaks in the IR spectrum include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹), and the C-Br stretching vibration, which appears at lower frequencies. nih.gov Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of this compound. The fluorene core itself is a well-known chromophore that absorbs in the UV region. researchgate.net The attachment of bromo and nitro substituents modifies the electronic structure and, consequently, the absorption and emission characteristics. ucf.edu

The structure of this compound, featuring electron-withdrawing nitro and bromo groups on the π-conjugated fluorene system, creates an environment conducive to intramolecular charge transfer (ICT) upon photoexcitation. rsc.org In such "push-pull" systems, excitation with light can cause a significant redistribution of electron density, moving from the electron-rich fluorene core (the "push" component) to the electron-deficient nitro group (the "pull" component). mdpi.com This ICT character in the excited state is a key feature of many functional dyes. mdpi.com The presence of ICT often leads to broad, structureless absorption bands and a significant separation between the absorption and emission maxima, known as the Stokes shift. nih.gov

A direct consequence of a significant ICT character is solvatochromism, where the absorption and/or emission spectra of a compound are sensitive to the polarity of the solvent. researchgate.net For molecules like nitro-substituted fluorenes, the excited state is typically more polar than the ground state due to the charge transfer. nih.govscielo.br Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. mdpi.com This phenomenon, known as positive solvatochromism, is a hallmark of ICT. mdpi.com The extent of this shift can be analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index, providing quantitative insight into the change in dipole moment upon excitation. rsc.org This property is crucial for the development of fluorescent probes designed to report on the polarity of their microenvironment. researchgate.net

Quantum Yield and Lifetime Measurements

The photoluminescence quantum yield (PLQY) and fluorescence lifetime are critical parameters that define the efficiency and dynamics of the light emission process in a molecule. The PLQY is the ratio of photons emitted to the photons absorbed, providing a measure of the efficiency of the fluorescence process. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

For fluorene derivatives, these properties are highly sensitive to their chemical structure and environment. For instance, donor-acceptor systems based on a 9-borafluorene (B15495326) core have been shown to exhibit bright yellow emissions with relatively high quantum yields, some exceeding 45% in hexane. nih.gov These compounds also display long fluorescence lifetimes, in the range of 134 to 140 nanoseconds, a characteristic attributed to the intrinsic nature of the borafluorene moiety. nih.gov

In contrast, the introduction of nitro groups, which are strong electron-withdrawing groups, is known to significantly influence the photophysical properties of aromatic compounds. Often, nitroaromatics act as fluorescence quenchers, where the excited state energy is dissipated through non-radiative pathways, leading to a lower quantum yield. This quenching can occur via mechanisms like photoinduced electron transfer.

While specific data for this compound is not available, a study on a related compound, 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole, determined a singlet oxygen quantum yield of approximately 0.4 under two-photon excitation. This indicates that for some nitro-substituted fluorenes, energy transfer to generate singlet oxygen can be a significant de-excitation pathway.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single Crystal X-ray Diffraction

To perform single-crystal XRD, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While a crystal structure for this compound (C₁₃H₇Br₂NO₂) has not been reported in major crystallographic databases, data for related compounds offer insight into the expected structural features. For example, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene (C₁₅H₁₂Br₂) has been determined. nih.govresearchgate.net In this derivative, the fluorene core is essentially planar, a common feature for this ring system.

Table 1: Crystallographic Data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₂Br₂
Molecular Weight352.07 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)17.097(4)
b (Å)11.161(3)
c (Å)6.9120(17)
Volume (ų)1319.0(6)
Z4

This data provides a foundational understanding of the lattice parameters that might be observed for similar 2,7-dibromofluorene structures.

Analysis of Intermolecular Interactions

The way molecules arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial as they can significantly influence the material's bulk properties, including its optical and electronic characteristics.

In fluorene derivatives, several types of interactions are commonly observed:

π-π Stacking: The planar aromatic rings of the fluorene core can stack on top of each other. In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions are observed with a centroid-centroid distance of 3.8409 Å between adjacent molecules, leading to a stacked arrangement along one of the crystal axes. nih.gov

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms like the oxygen atoms of the nitro group on a neighboring molecule.

Hydrogen Bonding: Although conventional hydrogen bond donors might be absent, weaker C-H···O or C-H···Br hydrogen bonds can play a role in stabilizing the crystal packing. The nitro group's oxygen atoms are potential hydrogen bond acceptors.

The presence of the highly polar nitro group in this compound, in addition to the two bromine atoms, would be expected to introduce strong dipole-dipole interactions and potentially robust halogen and hydrogen bonds, leading to a distinct and stable crystal packing arrangement. The interplay of these forces would be critical in determining the final solid-state structure.

Computational and Theoretical Investigations of 2,7 Dibromo 4 Nitro 9h Fluorene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It is a popular choice due to its favorable balance of computational cost and accuracy for many systems. rsc.org DFT calculations focus on the electron density to determine the energy and other properties of a molecule. rsc.org For complex molecules, DFT provides a feasible approach to understanding their chemical behavior. bhu.ac.in

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgq-chem.com This method calculates the response of the ground state electron density to a time-varying electric field, allowing for the determination of excitation energies. q-chem.com TD-DFT is particularly useful for studying low-lying valence excited states and can provide accuracy to within 0.1–0.3 eV for these states. q-chem.com However, it is important to note that standard TD-DFT may not accurately describe long-range electron transfer. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comtaylorandfrancis.com The analysis of these orbitals is crucial for understanding a molecule's reactivity. youtube.comtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity. taylorandfrancis.com A larger energy gap generally corresponds to greater stability. taylorandfrancis.com

Parameter Description
HOMO Highest Occupied Molecular Orbital; relates to the ability to donate electrons. youtube.comtaylorandfrancis.com
LUMO Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. youtube.comtaylorandfrancis.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a key indicator of molecular stability. taylorandfrancis.com

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Computational methods can be used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model. TD-DFT, for example, is used to calculate electronic absorption spectra (UV-Vis). q-chem.com The calculated excitation energies from TD-DFT correspond to the absorption peaks in the UV-Vis spectrum. q-chem.com While specific simulated spectroscopic data for 2,7-Dibromo-4-nitro-9H-fluorene were not found in the search results, the theoretical framework for such simulations is well-established.

Theoretical Frameworks for Structure-Property Relationships

The relationship between the molecular structure of this compound and its physicochemical properties is primarily elucidated through quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent and effective method. These theoretical frameworks allow for the prediction and understanding of the electronic and geometric structures, which in turn govern the material's behavior in various applications.

Density Functional Theory (DFT) and its Applications:

DFT has become a standard tool for investigating fluorene (B118485) derivatives due to its balance of computational cost and accuracy. By solving the Kohn-Sham equations, DFT can predict a range of molecular properties. For this compound, DFT calculations would typically be employed to determine:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. The planarity of the fluorene system is a key determinant of its conjugation and electronic properties. The introduction of the nitro group at the 4-position and bromine atoms at the 2 and 7-positions will induce changes in the geometry due to steric and electronic effects.

Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, kinetic stability, and the electronic absorption and emission spectra of the molecule. The electron-withdrawing nature of the nitro group is expected to significantly lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and causing a red-shift in the absorption spectrum compared to unsubstituted fluorene. The bromine atoms, with their inductive electron-withdrawing and resonance electron-donating effects, will also modulate these frontier orbital energies.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is a widely used extension for calculating the excited-state properties, including UV-Vis absorption spectra. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic transitions (e.g., π-π* or n-π* transitions).

Structure-Property Insights from Related Fluorene Derivatives:

Studies on other substituted fluorenes provide a basis for understanding the expected properties of this compound. Research on nitro-substituted fluorenes has shown that the nitro group acts as a strong electron acceptor, significantly influencing the electronic and photophysical properties. For instance, theoretical studies on 2-nitrofluorene (B1194847) have detailed the photophysical and photochemical pathways, highlighting the role of intersystem crossing and the potential for photodegradation, which are processes that would also be relevant to this compound.

Similarly, investigations into brominated fluorenes demonstrate the effect of halogen substitution on the electronic structure and their utility as building blocks for larger conjugated systems, often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the synthesis of more complex derivatives.

Predicted Molecular Properties:

Based on the established theoretical frameworks and data from related compounds, the following properties for this compound can be anticipated. The table below presents a hypothetical set of data that would be the target of a specific computational study on this molecule.

Predicted Computational Data for this compound
ParameterPredicted ValueMethodology
HOMO Energy~ -6.5 to -7.0 eVDFT (e.g., B3LYP/6-31G)
LUMO Energy~ -2.5 to -3.0 eVDFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap~ 3.5 to 4.5 eVDFT (e.g., B3LYP/6-31G)
Dipole Moment~ 4.0 to 5.0 DDFT (e.g., B3LYP/6-31G)
First Major Electronic Transition (λmax)~ 350 to 400 nmTD-DFT (e.g., B3LYP/6-31G*)

These predicted values reflect the strong electron-withdrawing character of the nitro group, which lowers both HOMO and LUMO levels but the LUMO to a greater extent, thus narrowing the energy gap compared to the parent fluorene molecule. The significant dipole moment arises from the asymmetry introduced by the single nitro group.

Advanced Applications and Research Frontiers of 2,7 Dibromo 4 Nitro 9h Fluorene in Materials Science

Organic Electronic and Optoelectronic Materials

The fluorene (B118485) scaffold is a cornerstone in the design of organic electronic and optoelectronic materials due to its rigid, planar structure and high thermal and chemical stability. The 2,7-dibromo functionality of 2,7-Dibromo-4-nitro-9H-fluorene is particularly crucial as it provides two reactive sites for polymerization or the attachment of various functional groups through well-established cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the creation of a diverse range of polymers and small molecules with extended π-conjugation, which is essential for efficient charge transport and light emission.

Organic Light-Emitting Diodes (OLEDs) and Displays

While specific performance data for OLEDs using polymers directly derived from this compound is not extensively reported, the general principles of molecular design in OLEDs suggest that its derivatives would be promising candidates. For instance, creating donor-acceptor structures by coupling electron-donating groups to the dibrominated fluorene core can lead to materials with tunable emission colors and improved charge balance. The nitro group's influence on the electronic properties can help in engineering materials with deep blue emission, which remains a significant challenge in OLED technology.

Table 1: Performance of Representative Fluorene-Based OLEDs

Emissive Material Device Structure Max. Luminance (cd/m²) External Quantum Efficiency (%) Emission Color
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butyl-phenyl)-1,4-diaminobenzene] ITO/PEDOT:PSS/Emitter/Ca/Al 10,500 4.2 Green
Poly(9,9-dioctylfluorene) (PFO) ITO/PEDOT:PSS/PFO/Ca/Al 4,000 2.1 Blue

This table presents data for representative fluorene-based materials to illustrate typical device performance. The performance of materials derived from this compound would depend on the final molecular structure.

Organic Photovoltaics and Solar Cells

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electricity. Non-fullerene acceptors (NFAs) have emerged as a promising class of materials to replace traditional fullerene derivatives, offering advantages such as tunable energy levels and broader absorption spectra. nih.govfrontiersin.orgrsc.org The design of efficient NFAs often involves an acceptor-donor-acceptor (A-D-A) molecular architecture.

Here, this compound serves as an excellent starting material for the synthesis of such NFAs. The fluorene unit can act as the central donor or part of the conjugated bridge, while the nitro group contributes strong electron-withdrawing character, a key feature for an acceptor moiety. nih.govtees.ac.uk The bromine atoms allow for the attachment of other electron-accepting end groups, further enhancing the electron-accepting properties of the final molecule. rsc.org By carefully selecting the donor polymer to match the energy levels of the NFA derived from this compound, it is possible to achieve efficient charge separation and high power conversion efficiencies (PCEs) in OPV devices.

Research on fluorene-based NFAs has shown promising results. For example, a fluorene-cored NFA linked to diketopyrrolopyrrole (DPP) units has demonstrated high open-circuit voltages (Voc). rsc.org While direct reports on the use of this compound in high-performing OPVs are limited, the fundamental properties of this compound make it a highly relevant precursor for the next generation of NFA materials.

Table 2: Performance of OPVs with Fluorene-Based Non-Fullerene Acceptors

Donor Polymer Acceptor Material Power Conversion Efficiency (%) Open-Circuit Voltage (V) Short-Circuit Current (mA/cm²)
PTB7-Th F(DPP)2B2 3.1 0.88 6.8
P3HT DPP-FN-DPP 1.2 0.97 3.2

This table showcases the performance of OPVs with various fluorene-based NFAs. The performance of devices using derivatives of this compound would be influenced by the final molecular design.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Fluorene-based polymers are attractive candidates for OFETs due to their rigid backbone, which can promote intermolecular π-π stacking and facilitate efficient charge transport. researchgate.netossila.com

The synthesis of high-mobility polymers for OFETs can be achieved through the polymerization of 2,7-dibromofluorene (B93635) derivatives. nih.gov The introduction of a nitro group, as in this compound, would significantly impact the electronic characteristics of the resulting polymer. The strong electron-withdrawing nature of the nitro group would lower the LUMO energy level, making the polymer an n-type (electron-transporting) semiconductor. The development of high-performance and air-stable n-type organic semiconductors remains a challenge, and materials derived from this compound could offer a promising solution. nih.gov

While specific OFET performance data for polymers synthesized directly from this compound is scarce, research on related nitrofluorene-containing polymers has shown their potential as n-type materials. The charge carrier mobility in such materials is highly dependent on the polymer's structure, morphology, and the device fabrication conditions.

Fluorescence Probes and Sensors

The high fluorescence quantum yield of many fluorene derivatives makes them excellent platforms for the development of fluorescent probes and sensors. researchgate.netacs.org The general principle of these sensors involves a change in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of the fluorene-based molecule upon interaction with a specific analyte. nih.gov

Development of Fluorescent Sensors for Chemical Detection (e.g., nitro compounds, metal cations)

Fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives, are of great importance for security and environmental monitoring. The mechanism of detection often relies on fluorescence quenching of a donor-type fluorescent polymer or molecule upon interaction with an electron-deficient nitroaromatic analyte. researchgate.netmdpi.com Polymers derived from 2,7-dibromofluorene can be designed to have strong fluorescence that is efficiently quenched by nitroaromatic compounds. researchgate.netacs.org

Conversely, the nitro group in this compound itself can be utilized in the design of "turn-on" fluorescent sensors. For example, a sensor could be designed where the nitro group is reduced to an amino group in the presence of a specific analyte, leading to a significant increase in fluorescence.

For the detection of metal cations, fluorescent probes are typically designed with a chelating unit that can selectively bind to a specific metal ion. nih.gov This binding event then triggers a change in the photophysical properties of the fluorene fluorophore. The 2,7-dibromo positions of this compound provide convenient handles to attach such chelating moieties, while the nitro group can be used to tune the sensitivity and selectivity of the sensor.

Table 3: Examples of Fluorene-Based Fluorescent Sensors

Target Analyte Sensor Type Detection Mechanism Limit of Detection
Picric Acid Fluorene-based polymer Fluorescence Quenching 3.2 pM
Zn²⁺ Fluorene-azacrown ether conjugate Chelation-Enhanced Fluorescence 10 nM

This table provides examples of the capabilities of fluorene-based sensors for various analytes.

Two-Photon Absorbing Materials for Advanced Imaging Techniques

Two-photon microscopy is a powerful imaging technique that offers several advantages over conventional fluorescence microscopy, including deeper tissue penetration and reduced photodamage. nih.govnih.gov This technique relies on the use of fluorescent probes that can be efficiently excited by the simultaneous absorption of two lower-energy photons. ucf.edunjit.edu

The design of molecules with large two-photon absorption (2PA) cross-sections often involves creating a D-π-A (donor-π-bridge-acceptor) structure. The fluorene core can serve as an excellent π-bridge in such molecules. ucf.edunih.gov The 2,7-dibromo functionality of this compound allows for the attachment of strong electron-donating groups, while the nitro group itself acts as a potent electron acceptor. This combination makes derivatives of this compound highly promising candidates for two-photon absorbing materials.

Research has shown that fluorene derivatives with nitro groups as acceptors can exhibit large 2PA cross-sections. ucf.edu These materials can be used to develop highly sensitive and specific probes for two-photon imaging of biological systems, such as for visualizing specific organelles within cells. nih.gov

Table 4: Two-Photon Absorption Properties of Representative Fluorene Derivatives

Compound Donor Group Acceptor Group Max. 2PA Cross-Section (GM) Excitation Wavelength (nm)
Fluorene Derivative 3 Diphenylamino Nitro 1300 ~700-800
Fluorene-Thiophene I - Thiophene 248 730

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. This table illustrates the two-photon absorption properties of some fluorene derivatives. The properties of derivatives of this compound would be dependent on the specific donor groups attached.

High-Performance Polymers and Functional Resins

There is no available research data on the use of This compound in the synthesis of high-performance polymers or functional resins.

Tailoring Polymer Properties through Fluorene Integration

While the integration of the fluorene moiety is a well-established method for tailoring polymer properties, there are no specific examples in the literature that use This compound for this purpose. The general principles involve modifying the 9-position of the fluorene to enhance solubility and processability, and copolymerizing with other monomers to tune the electronic and optical properties. 20.210.10520.210.105

Crystal Engineering and Supramolecular Assembly for Functional Materials

There is a lack of published research on the crystal engineering and supramolecular assembly of This compound . Studies on the crystal structure of other fluorene derivatives, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, have been conducted to understand their molecular conformation and packing modes, which are crucial for their application in OLEDs. researchgate.netnih.gov These studies reveal how intermolecular interactions, like π–π stacking, influence the material's properties, but similar analyses for the 4-nitro derivative are not available.

Conclusion and Future Directions in Fluorene Based Research

Summary of Key Research Contributions

Fluorene (B118485) derivatives are a cornerstone of research in organic synthesis, materials chemistry, and pharmaceuticals due to their distinct structure and versatile reactivity. researchgate.net The fluorene molecule itself offers multiple reactive sites, allowing for the synthesis of a wide array of functionalized intermediates, polymers, and macrocycles. researchgate.netresearchgate.net The core structure, a biphenyl (B1667301) unit bridged by a methylene (B1212753) group, creates a rigid and planar system with a large π-conjugated framework. sioc-journal.cn This configuration is responsible for the desirable photophysical properties observed in many fluorene-based materials. researchgate.net

The introduction of various functional groups onto the fluorene ring is a key strategy for tuning its properties. sioc-journal.cn For instance, the bromine atoms in 2,7-dibromofluorene (B93635) serve as versatile handles for introducing other functional groups through cross-coupling reactions. rsc.org The addition of a nitro group, as in 2,7-Dibromo-4-nitro-9H-fluorene, is particularly significant. The strong electron-withdrawing nature of the nitro group can dramatically alter the electronic and optical properties of the fluorene system. nih.govmdpi.com Research on other nitrated aromatic compounds has shown that the presence of a nitro group can facilitate nucleophilic substitution reactions and enhance nonlinear optical properties. mdpi.com Studies on nitrated fluorene derivatives have demonstrated their potential as potent frameshift mutagens, with the biological activity being dependent on the reduction of the nitro group. nih.gov

Challenges and Opportunities in Synthesis and Functionalization of Highly Substituted Fluorenes

The synthesis of multi-substituted fluorenes like this compound presents both challenges and opportunities for chemists. The controlled introduction of multiple, different substituents at specific positions on the fluorene core requires careful synthetic planning.

Challenges:

Regioselectivity: Direct nitration of 2,7-dibromofluorene can lead to a mixture of isomers, making the isolation of the desired 4-nitro derivative difficult.

Reaction Conditions: The synthesis often requires harsh reaction conditions, which can lead to side reactions or decomposition of the starting materials. google.com For example, the bromination of fluorenone to produce 2,7-dibromofluorenone can be a multi-step process with variable yields. google.com

Purification: The separation of the desired product from a complex mixture of isomers and byproducts can be a significant challenge.

Opportunities:

Novel Synthetic Routes: The development of new, more efficient, and selective synthetic methods is a major area of research. rsc.org This includes the use of advanced catalytic systems to control the position of functionalization.

Post-Functionalization: The bromine atoms on the this compound scaffold provide opportunities for further modification. These positions can be used to introduce a wide range of other functional groups, leading to the creation of a library of novel materials with tailored properties.

A general approach to synthesizing the target compound could involve the initial synthesis of 2,7-dibromofluorene from fluorene, followed by oxidation to 2,7-dibromofluoren-9-one. rsc.org Subsequent nitration and reduction would yield the desired product. The synthesis of related compounds like 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene has been achieved through a multi-step process involving bromination and nitration of a 9,9-dimethylfluorene precursor. chemicalbook.com

Emerging Trends in Fluorene-Based Advanced Materials

The unique properties of fluorene derivatives make them highly sought-after for a variety of advanced material applications. marketresearchintellect.comnih.gov The market for fluorene-based monomers is projected to grow, driven by demand in the electronics, automotive, and energy sectors. wiseguyreports.com

Key Application Areas:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are widely used as blue-emissive materials in OLEDs due to their high efficiency, stability, and tunable properties. researchgate.net The introduction of electron-withdrawing groups like the nitro group can modulate the emission color and improve charge transport. researchgate.netnih.gov

Solar Cells: Fluorene derivatives are being explored as both electron-donating and electron-accepting materials in organic photovoltaic devices. researchgate.netsioc-journal.cn Their broad absorption spectra and good charge transport characteristics are advantageous for this application.

Sensors: The fluorescent properties of fluorene compounds make them suitable for use in chemical and biological sensors. nih.gov Changes in the fluorescence emission upon interaction with an analyte can be used for detection.

High-Performance Polymers: The rigidity and thermal stability of the fluorene core contribute to the development of robust polymers with applications in various industries. nih.gov

The development of new synthetic techniques is enabling the creation of fluorene derivatives with increasingly complex and tailored architectures, such as dendrimers and star-shaped molecules. researchgate.net

Interdisciplinary Research Perspectives

The study and application of fluorene derivatives are inherently interdisciplinary, bridging organic chemistry, materials science, physics, and biology. nih.gov

Chemistry and Materials Science: The synthesis of novel fluorene compounds with specific electronic and optical properties is a primary focus. researchgate.net Materials scientists then investigate how these properties translate into performance in devices like OLEDs and solar cells. nih.govtue.nl

Physics and Engineering: Understanding the fundamental photophysical processes in fluorene-based materials is crucial for optimizing device performance. This involves studying charge transport, energy transfer, and excited-state dynamics.

Biology and Medicine: Fluorene derivatives have shown promise in biological applications, including as fluorescent probes for imaging and as potential therapeutic agents. nih.gov For example, some nitrated fluorenes have been identified as having mutagenic properties, which requires further investigation from a toxicological perspective. nih.gov

The continued collaboration between researchers in these diverse fields will be essential for unlocking the full potential of fluorene-based materials and for the responsible development of new technologies based on compounds like this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2,7-dibromo-4-nitro-9H-fluorene, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves bromination of nitro-substituted fluorene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or tetrahydrofuran. The reaction typically proceeds at room temperature or under mild heating (40–60°C). Yield optimization requires careful control of stoichiometry (e.g., 2:1 molar ratio of Br₂ to substrate) and reaction time (6–12 hours). Excess bromine may lead to over-bromination, while insufficient mixing can result in incomplete substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) by comparing chemical shifts to fluorene derivatives (e.g., absence of aromatic protons at positions 2 and 7).
  • Mass Spectrometry (MS) : Verify molecular weight (MW: 359.92 g/mol) via high-resolution MS (HRMS).
  • Elemental Analysis : Ensure bromine and nitrogen content aligns with theoretical values (C₁₃H₇Br₂NO₂).
  • Chromatography : Use HPLC or GC-MS to detect impurities (<1% by area) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer : Contradictions often arise from isotopic interference (Br has natural isotopes ⁷⁹Br and ⁸¹Br) or residual solvents. Steps to mitigate:

Isotopic Pattern Analysis : Compare observed MS peaks to theoretical isotopic distributions.

2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton and carbon shifts.

Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX software ) for definitive structural confirmation.

Control Experiments : Re-run synthesis with deuterated solvents to rule out solvent artifacts .

Q. How does the nitro group at position 4 influence the electronic properties of this compound in conjugated polymer systems?

  • Methodological Answer : The electron-withdrawing nitro group enhances electron affinity, making the compound suitable as an electron-deficient monomer in conjugated polymers. Characterization steps:
  • Cyclic Voltammetry (CV) : Measure reduction potentials to quantify electron-withdrawing effects.
  • UV-Vis Spectroscopy : Monitor bathochromic shifts in λₘₐₓ to assess π-conjugation extension.
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to correlate with experimental data. Such properties are critical for applications in organic electronics (e.g., OLEDs, sensors) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include poor solubility and polymorphism. Strategies:
  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to optimize crystal growth.
  • Temperature Gradients : Use slow evaporation at 4°C to enhance nucleation.
  • Additive Engineering : Introduce trace amounts of ethyl acetate or toluene to modify crystal packing.
    Successful crystallization enables detailed structural analysis via SHELXL refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.